

Pevonedistat Clinical Trial Efficacy Results

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Compound Focus: Pevonedistat

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The following tables summarize key efficacy data from major **Pevonedistat** clinical trials. The phase 3 PANTHER trial did not meet its primary endpoint, but post-hoc analyses and earlier phase 2 data indicated potential benefits in specific patient subgroups.

Trial & Reference	Patient Population	Treatment Arms	Median Overall Survival (OS)	Median Event-Free Survival (EFS)	Key Efficacy Outcomes
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| **PANTHER (Phase 3)** [1] | Higher-risk MDS (HR-MDS) (n=324) | **Pevonedistat** + Azacitidine (P+A) vs. Azacitidine (A) | 21.6 mo (P+A) vs. 17.5 mo (A) HR: 0.785; P=0.092 [1] | 19.2 mo (P+A) vs. 15.6 mo (A) HR: 0.887; P=0.431 [1] | Post-hoc: OS benefit with >3 cycles (23.8 vs. 20.6 mo, P=0.021) and >6 cycles (27.1 vs. 22.5 mo, P=0.008) [1] | | **PANTHER (Phase 3)** [1] | AML (20-30% blasts) (n=103) | **Pevonedistat** + Azacitidine (P+A) vs. Azacitidine (A) | 14.5 mo (P+A) vs. 14.7 mo (A) HR: 1.107 [1] | (EFS=OS in AML) | No significant OS or EFS benefit observed [1] | | **Phase 2 Proof-of-Concept** [2] | Higher-risk MDS (n=67) | **Pevonedistat** + Azacitidine (P+A) vs. Azacitidine (A) | 23.9 mo (P+A) vs. 19.1 mo (A) [2] | 20.2 mo (P+A) vs. 14.8 mo (A) HR: 0.539; P=0.045 [2] | ORR: 79.3% (P+A) vs. 56.7% (A); CR: 51.7% (P+A) vs. 26.7% (A); DoR: 34.6 mo vs. 13.1 mo [2] | | **Phase 2 Proof-of-Concept** [2] | LB-AML (n=32) | **Pevonedistat** + Azacitidine (P+A) vs. Azacitidine (A) | 23.6 mo (P+A) vs. 16.0 mo (A) P=0.081 [2] | (EFS=OS in AML) | ORR: 52.9% (P+A) vs. 60.0% (A) [2] |

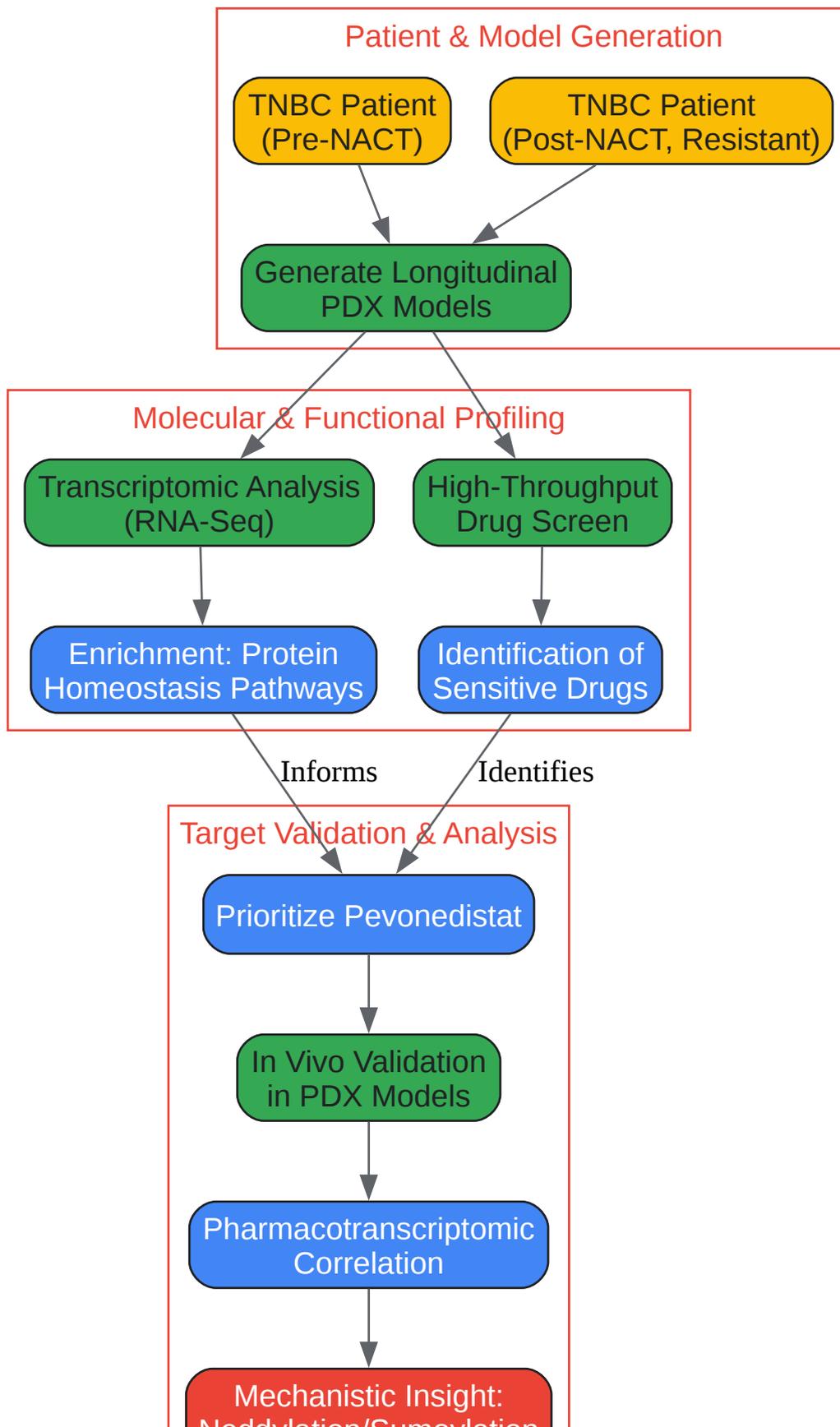
Experimental Protocols and Methodologies

The clinical data is supported by robust preclinical research. Below is a detailed methodology from a translational study that identified **Pevonedistat** as a vulnerability in chemoresistant Triple-Negative Breast Cancer (TNBC), illustrating the drug discovery pipeline [3].

- **Study Model:** The research utilized **longitudinal patient-derived xenograft (PDX) models** generated from TNBC patients before they received neoadjuvant chemotherapy (NACT) and after they developed residual disease [3].
- **Transcriptomic Analysis:** RNA sequencing was performed on PDX models. Pathway analysis revealed an enrichment of **aberrant protein homeostasis pathways** in post-NACT, chemoresistant models compared to pre-NACT models [3].
- **High-Throughput Drug Screening:** Cells isolated from PDX models were screened against a library of 618 drugs. Viability was assessed after 72 hours using **CellTiter-Glo (CTG)** assay. **Area Under the Curve (AUC)** was calculated from concentration-response data to determine drug sensitivity [3].
- **In Vivo Validation:** Based on screening and transcriptomic data, **Pevonedistat** was prioritized for further testing. Its efficacy was then validated **in vivo** as a single agent in multiple TNBC PDX models [3].
- **Pharmacotranscriptomic Analysis:** Researchers correlated **Pevonedistat** activity with gene expression patterns, specifically linking its efficacy to targets in the **neddylation and sumoylation pathways**. Models with a better response showed elevated levels of NEDD8 and SUMO1 [3].

This workflow, from model generation to target validation, is summarized in the following diagram.

PDX Model Workflow for Pevonedistat



A red rounded rectangular button with the text "Neddylation/Sumoylation" in white.

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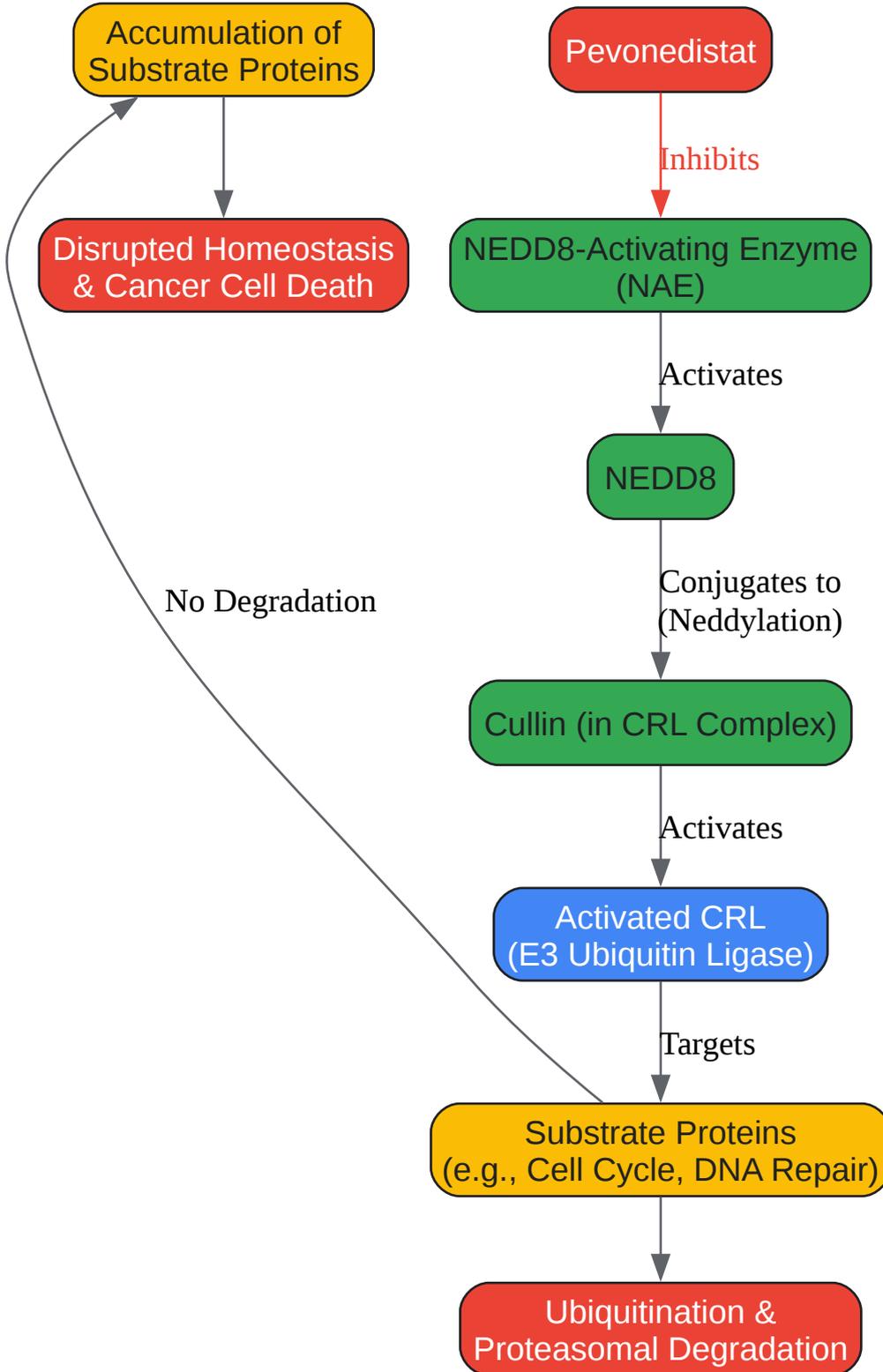
Mechanism of Action and Signaling Pathway

Pevonedistat is a first-in-class, small-molecule inhibitor of the **NEDD8-Activating Enzyme (NAE)** [2].

- **Normal Neddylation:** The NEDD8 protein is activated by NAE and conjugated to target proteins, most notably the **cullin subunits** of Cullin-RING E3 Ubiquitin Ligases (CRLs). This neddylation activates CRLs, which then mediate the ubiquitination and subsequent **proteasomal degradation** of specific substrate proteins that regulate critical cellular processes like DNA repair, cell cycle progression, and survival [1] [2].
- **Inhibition by Pevonedistat:** By inhibiting NAE, **Pevonedistat blocks the entire neddylation pathway**. This leads to the accumulation of CRL substrates that would normally be degraded. The buildup of these substrates disrupts protein homeostasis, causes DNA re-replication stress, and triggers cell cycle arrest, ultimately leading to **cancer cell death** [1] [2].

The core of this mechanism is visualized in the following pathway diagram.

Pevonedistat MoA: Neddylation Pathway Inhibition



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Safety and Tolerability Profile

The combination of **Pevonedistat** and Azacitidine demonstrated a **manageable and comparable safety profile** to azacitidine alone in clinical trials, without a significant increase in myelosuppression [2].

- **Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs)**: The most frequent high-grade adverse events reported in the phase 3 PANTHER trial were **hematologic**, including anemia (33% vs 34% in control), neutropenia (31% vs 33%), and thrombocytopenia (30% vs 30%), with similar rates between the combination and azacitidine-alone arms [1].
- **Clinical Implications**: The lack of additional myelosuppression is a critical finding, as it allowed patients to maintain the dose intensity of azacitidine and potentially remain on treatment for a longer duration [2].

Ongoing Research and Future Directions

While the phase 3 trial in myeloid malignancies had mixed results, research continues to identify patient populations most likely to benefit.

- **Potential in Solid Tumors**: Preclinical data suggests activity in solid tumors like chemoresistant TNBC, as discussed in the experimental protocol [3].
- **Dosing Optimization**: A dedicated phase 1 clinical trial (NCT03814005) has been completed to determine the appropriate dose of **Pevonedistat** for patients with blood cancers or solid tumors who also have kidney or liver impairment [4].

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